molecular formula C22H17F2N5O B2580470 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide CAS No. 942000-11-5

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Cat. No.: B2580470
CAS No.: 942000-11-5
M. Wt: 405.409
InChI Key: UIQZNAIKZKOPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide is a chemical compound offered for research applications. The compound features a tetrazole ring, a heterocycle known for its versatility in medicinal chemistry and drug discovery . Tetrazole derivatives are frequently investigated as bioisosteres for carboxylic acids and have attracted significant interest due to their wide range of pharmacological properties. Scientific literature indicates that tetrazole-based compounds are often explored for potential antibacterial, anti-inflammatory, anticancer, and anticonvulsant activities, among others . The structural similarity of N-substituted 2,2-diphenylacetamide derivatives to the lateral chain of natural benzylpenicillin also makes them subjects of interest in chemical research . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O/c23-18-12-11-17(13-19(18)24)29-20(26-27-28-29)14-25-22(30)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQZNAIKZKOPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular structure can be characterized by the following details:

  • Molecular Formula : C₁₄H₁₇F₂N₅O
  • Molecular Weight : 309.31 g/mol
  • CAS Number : 1005306-18-2

The unique arrangement of its functional groups contributes to its biological activity, particularly in inhibiting specific enzymes and interacting with biological targets.

Pharmacological Applications

  • Antiviral Activity
    • Recent studies have indicated that compounds incorporating tetrazole rings exhibit antiviral properties. The tetrazole moiety may enhance the compound's ability to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles .
  • Anticancer Potential
    • The compound has shown promise in cancer research, particularly due to its ability to modulate pathways involved in tumor growth and metastasis. Research suggests that compounds with similar structures can inhibit carbonic anhydrases, which are crucial for tumor survival under hypoxic conditions .
  • Anti-inflammatory Effects
    • Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies indicate that the compound may possess anti-inflammatory properties by inhibiting specific pathways involved in the inflammatory response .
  • Neurological Applications
    • The potential neuroprotective effects of this compound are being explored, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease .

Table 1: Summary of Research Findings on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

StudyFocus AreaKey Findings
Study 1Antiviral ActivityDemonstrated inhibition of viral replication in vitro; effective against RNA viruses .
Study 2Anticancer PotentialShowed reduced tumor cell proliferation in xenograft models; linked to inhibition of carbonic anhydrases .
Study 3Anti-inflammatory EffectsReduced markers of inflammation in animal models; potential therapeutic implications for autoimmune diseases .
Study 4Neurological ApplicationsExhibited neuroprotective effects in animal models; potential for Alzheimer's treatment .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety (-NH-C(=O)-) undergoes nucleophilic substitution under basic or acidic conditions. Common reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield*Source
HydrolysisAqueous HCl/H₂O, reflux2,2-Diphenylacetic acid derivative75–85%
AminolysisPrimary/secondary amines, DMF, 80–100°CSubstituted amides60–78%

Example: Reaction with ethylenediamine in DMF at 100°C produces bis-amide derivatives via cleavage of the acetamide bond .

Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring

The electron-deficient 3,4-difluorophenyl group participates in EAS, though fluorine substituents direct reactivity:

Reaction TypeReagents/ConditionsPosition SubstitutedMajor ProductYield*Source
NitrationHNO₃/H₂SO₄, 0–5°CPara to fluorineNitro-substituted derivative40–55%
HalogenationBr₂/FeBr₃, CH₂Cl₂, RTMeta to fluorineBrominated analog30–50%

Steric hindrance from the tetrazole-methyl group reduces reactivity at ortho positions.

Tetrazole Ring Modifications

The 1H-tetrazole ring exhibits unique reactivity due to its aromaticity and labile protons:

Alkylation/Arylation

The N-H proton at the 1-position of the tetrazole undergoes alkylation:

ReagentConditionsProductYield*Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methyltetrazole derivative70–80%
Benzyl bromideNaH, THF, RTN-Benzyltetrazole analog65–75%

Oxidation/Reduction

  • Oxidation : Treatment with H₂O₂/AcOH converts the tetrazole to a carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the tetrazole ring, forming an amine intermediate .

Cross-Coupling Reactions

The difluorophenyl group supports palladium-catalyzed couplings if halogenated:

Reaction TypeReagents/ConditionsProductYield*Source
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives50–70%
Buchwald-HartwigAmines, Pd₂(dba)₃, Xantphos, tolueneAryl amine analogs60–75%

Note: Pre-functionalization (e.g., bromination) is required for these reactions .

Multi-Component Reactions (MCRs)

The tetrazole’s NH and methylene groups participate in MCRs:

ComponentsConditionsProductYield*Source
Aldehyde + malononitrileFe₃O₄ NPs, MW irradiation, solvent-freeTetrazole-acrylonitrile hybrids85–90%
Isocyanates + azidesCuI, DMF, 100°CTetrazole-urea conjugates70–80%

Stability Under Reaction Conditions

Critical stability considerations:

  • Thermal : Decomposes above 200°C.

  • pH Sensitivity : Stable in pH 4–9; acidic/basic conditions degrade the tetrazole ring .

  • Light Exposure : Prolonged UV light induces C-F bond cleavage on the difluorophenyl group .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Compound Name / Identifier Core Heterocycle Key Substituents Linker/Functional Group Reference
Target Compound Tetrazole 3,4-Difluorophenyl, diphenylacetamide Methylene -
Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl]methyl]imidazole-4-propanoate (8) Tetrazole + Imidazole 2-Chlorotrityl, methyl ester Methylene + ester
2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide Tetrazole 4-Ethoxyphenyl, isopropyl-phenylacetamide Sulfanyl (thioether)
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Sulfamoyl, diphenylacetamide Direct bond
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 4-Fluorophenyl, acetyl Acetamide

Key Observations :

  • Heterocycle Diversity : The target’s tetrazole contrasts with benzothiazole () and thiadiazole (), which alter electronic properties and hydrogen-bonding capacity. Benzothiazole derivatives, such as those in , often exhibit enhanced π-π stacking due to aromaticity .
  • Substituent Effects : The 3,4-difluorophenyl group (electron-withdrawing) in the target compound differs from 4-ethoxyphenyl (electron-donating, ), which impacts tetrazole acidity and interaction with biological targets .
  • Linker Modifications : The methylene bridge in the target provides flexibility, whereas sulfanyl () or ester linkers () introduce polarity or metabolic liability .

Key Observations :

  • High yields (88–95%) for tetrazole derivatives in suggest robust synthetic routes for similar structures .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide
Lipophilicity (LogP) High (diphenyl groups) Moderate (thioether + ethoxyphenyl) Moderate (sulfamoyl group)
Metabolic Stability High (tetrazole core) Moderate (thioether may oxidize) High (benzothiazole stable)
Bioavailability Likely high Variable (depends on metabolism) Moderate (polar sulfamoyl)

Key Observations :

  • Sulfanyl linkers () may introduce metabolic vulnerabilities compared to the target’s methylene bridge .

Q & A

Q. Assay Design :

  • Parallel synthesis of analogs (10–20 derivatives).
  • Test against a panel of enzymes (e.g., HDACs, proteases) and cancer cell lines.
  • Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Kinetic Studies : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) under varying substrate concentrations.
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy.
  • Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .
  • ROS Detection : Use DCFH-DA assay to quantify reactive oxygen species generation linked to cytotoxicity .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to prevent freeze-thaw degradation.
  • Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles (LNPs) to enhance solubility.
  • Prodrug Strategy : Introduce phosphate or PEGylated groups at the acetamide nitrogen for transient hydrophilicity .
  • Co-solvents : Optimize PBS:ethanol (9:1) mixtures with surfactants (e.g., Tween-80 ≤0.5%) .

Advanced: How to validate computational predictions of metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use GLORY or Meteor to predict Phase I/II metabolism (e.g., hydroxylation or glucuronidation).
  • In Vitro Validation : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-QTOF-MS .
  • Isotope Labeling : Synthesize a deuterated analog to trace metabolic fate in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.